molecular formula C10H12O3S B1266245 Allyl p-toluenesulphonate CAS No. 4873-09-0

Allyl p-toluenesulphonate

Cat. No.: B1266245
CAS No.: 4873-09-0
M. Wt: 212.27 g/mol
InChI Key: ZSBJCQGJFPHZRC-UHFFFAOYSA-N
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Description

Allyl p-toluenesulphonate (APTS) is a chemical compound with the empirical formula C10H12O3S . It has a molecular weight of 212.27 g/mol . It is an important compound with potential applications in various fields of research and industry .


Synthesis Analysis

The synthesis of allyl sulfones, such as this compound, can be achieved through the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular formula is C10H12O3S .


Chemical Reactions Analysis

This compound can participate in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is an example of such a reaction .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.180 g/mL at 20 °C . The refractive index is n20/D 1.523 .

Scientific Research Applications

Electrochemical Analysis

Allyl p-toluenesulphonate has been studied in electrochemical contexts. Petrovich and Baizer (1967) explored the polarograms of this compound in aqueous and non-aqueous solvents, providing insights into the mechanism of electrolytic reduction of activated olefins (Petrovich & Baizer, 1967).

Organic Synthesis

The compound has applications in organic synthesis. Luker and Whitby (1994) demonstrated its use in the tandem insertion of allyl carbenoids into zirconacyclopentanes, leading to the production of allyl zirconocenes (Luker & Whitby, 1994).

Crystal Structure Studies

In crystallography, the complex of this compound has been synthesized and analyzed using X-ray single crystal diffraction. This study by Fedorchuk and Slyvka (2019) sheds light on the structural properties of such complexes (Fedorchuk & Slyvka, 2019).

Polymer Research

This compound is also relevant in polymer research. Cheung, Bloor, and Stevens (1988) discussed its use in the electrochemical polymerization of polypyrrole on various metallic electrodes, which has implications for materials science and engineering (Cheung, Bloor, & Stevens, 1988).

Organic Chemistry

In the field of organic chemistry, Crease et al. (1979) explored homolytic displacements in carbon using this compound, contributing to understanding of allyl sulphones synthesis (Crease et al., 1979).

Kinetic Studies

The compound's role in kinetic studies was highlighted by Mahadevappa and Naidu (1974) in the context of oxidation reactions (Mahadevappa & Naidu, 1974).

Safety and Hazards

Allyl p-toluenesulphonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be handled only in a closed system or with appropriate exhaust ventilation .

Biochemical Analysis

Biochemical Properties

Allyl p-toluenesulphonate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as esterases and sulfatases. These interactions often involve the formation of covalent bonds between the sulfonate group of this compound and the active sites of these enzymes, leading to enzyme inhibition or modification. This compound is also known to interact with proteins, altering their structure and function through sulfonation reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying key signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. For instance, this compound can inhibit certain kinases, thereby affecting downstream signaling cascades. Additionally, it can induce oxidative stress in cells, leading to alterations in cellular homeostasis and potentially triggering apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonate group of the compound can form stable covalent bonds with nucleophilic residues in proteins and enzymes, such as serine, threonine, and cysteine. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of certain enzymes and prolonged oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can induce mild biochemical changes without significant toxicity. At higher doses, this compound can cause adverse effects, including severe oxidative stress, cellular damage, and toxicity. Threshold effects have been observed, where a certain dosage level leads to a dramatic increase in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as sulfatases and esterases, leading to the formation of various metabolites. These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in cells. The compound’s interaction with metabolic enzymes can also influence the activity of other metabolic pathways, potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. Accumulation of this compound in certain tissues can lead to localized biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The localization of the compound can also influence its interactions with other biomolecules and its overall impact on cellular function .

Properties

IUPAC Name

prop-2-enyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCQGJFPHZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197600
Record name Allyl p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4873-09-0
Record name 2-Propen-1-yl 4-methylbenzenesulfonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl p-toluenesulfonate
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Record name Allyl p-toluenesulphonate
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Record name Allyl p-toluenesulphonate
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Record name ALLYL P-TOLUENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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